molecular formula C13H9F3N2O2 B089326 Triflocin CAS No. 13422-16-7

Triflocin

Cat. No.: B089326
CAS No.: 13422-16-7
M. Wt: 282.22 g/mol
InChI Key: NLBIKXOJCISNQP-UHFFFAOYSA-N
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Description

Triflocin is a heterocyclic organic compound with the molecular formula C₁₃H₉F₃N₂O₂. It is a nicotinic acid derivative known for its diuretic properties. This compound is structurally distinct from other diuretic agents such as ethacrynic acid and furosemide, although it shares similar natriuretic potency and site of action in the kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triflocin involves the reaction of 4-aminonicotinic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The mixture is heated to facilitate the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Triflocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Triflocin has several scientific research applications, including:

Mechanism of Action

Triflocin exerts its effects by inhibiting sodium-stimulated, ouabain-insensitive ATPase. This inhibition leads to a natriuretic effect, increasing the excretion of sodium and water from the body. This compound also affects the basolateral membrane potential in renal tubular cells, contributing to its diuretic action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific inhibition of sodium-stimulated, ouabain-insensitive ATPase, which distinguishes it from other diuretic agents. Its structural uniqueness also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBIKXOJCISNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864400
Record name 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13422-16-7
Record name Triflocin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIFLOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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